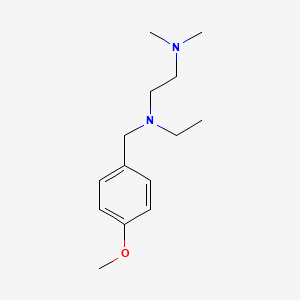
N-(3-chloro-2-pyridinyl)-4-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-pyridinyl)-4-ethoxybenzamide, also known as clopidol, is a chemical compound that has been widely used in the field of veterinary medicine. It is an antibacterial agent that is effective against a range of Gram-positive and Gram-negative bacteria.
Wirkmechanismus
The mechanism of action of N-(3-chloro-2-pyridinyl)-4-ethoxybenzamide involves the inhibition of bacterial growth by interfering with the synthesis of DNA. It works by inhibiting the activity of the enzyme dihydrofolate reductase, which is essential for the synthesis of DNA. This leads to the inhibition of bacterial growth and ultimately, the death of the bacteria.
Biochemical and Physiological Effects
Clopidol has been shown to have a range of biochemical and physiological effects. It has been found to be well-tolerated by animals and has a low toxicity profile. It has been shown to be effective in reducing the severity of coccidiosis and other bacterial infections in animals. Additionally, it has been shown to have a positive effect on animal growth and feed efficiency.
Vorteile Und Einschränkungen Für Laborexperimente
Clopidol has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain and use in experiments. It has been extensively studied for its antibacterial properties and has been shown to be effective against a range of bacterial infections in animals. However, there are also limitations to its use in lab experiments. It may not be effective against all bacterial strains, and its use may lead to the development of antibiotic resistance in bacteria.
Zukünftige Richtungen
For research include the development of new formulations and understanding the long-term effects of N-(3-chloro-2-pyridinyl)-4-ethoxybenzamide use.
Synthesemethoden
Clopidol can be synthesized by the reaction of 3-chloro-2-pyridinecarboxylic acid with 4-ethoxyaniline in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with an acid to form the final compound, N-(3-chloro-2-pyridinyl)-4-ethoxybenzamide. The synthesis method has been well-established and is widely used in the production of N-(3-chloro-2-pyridinyl)-4-ethoxybenzamide.
Wissenschaftliche Forschungsanwendungen
Clopidol has been extensively studied for its antibacterial properties and has been found to be effective against a range of bacterial infections in animals. It has been used to treat coccidiosis, a parasitic disease that affects the intestinal tract of animals, and has been shown to be effective in reducing the severity of the disease. Clopidol has also been used to treat bacterial infections in poultry, swine, and cattle.
Eigenschaften
IUPAC Name |
N-(3-chloropyridin-2-yl)-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-2-19-11-7-5-10(6-8-11)14(18)17-13-12(15)4-3-9-16-13/h3-9H,2H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWFFFDZHFWUHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,6-difluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5817668.png)


![2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate](/img/structure/B5817694.png)
![N'-{[2-(4-bromo-2-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5817699.png)
![5-{[(4-methylphenyl)thio]methyl}-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5817703.png)

![4,5-dimethyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5817710.png)
![4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B5817714.png)
![4-methyl-3'-(2-phenylethyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5817726.png)
![ethyl 1-[(5-chloro-2-thienyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5817748.png)

